molecular formula C11H15NO B6264741 3-[4-(dimethylamino)phenyl]propanal CAS No. 377084-04-3

3-[4-(dimethylamino)phenyl]propanal

Cat. No.: B6264741
CAS No.: 377084-04-3
M. Wt: 177.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Dimethylamino)phenyl]propanal is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanal group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]propanal typically involves the reaction of 4-(dimethylamino)benzaldehyde with propanal in the presence of a catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the aldehyde group of propanal to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the reaction are carefully selected to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylamino)phenyl]propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(dimethylamino)phenyl]propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]propanal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(dimethylamino)phenyl]propanal is unique due to the presence of both a dimethylamino group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound with diverse applications in various fields .

Properties

CAS No.

377084-04-3

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

88

Origin of Product

United States

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